N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
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Overview
Description
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with an appropriate acylating agent. One common method involves the acylation of 1H-indole-3-carboxylic acid with N-butyl-N-methylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl group.
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Similar structure but with different substituents on the indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. Its combination of butyl and methyl groups, along with the indole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-9-17(2)15(19)14(18)12-10-16-13-8-6-5-7-11(12)13/h5-8,10,16H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKKEZLPIANWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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